Ethyl 4-(4-methoxybenzoyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(4-methoxybenzoyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological properties and are commonly used in medicinal chemistry. This compound features a piperazine ring substituted with an ethyl ester and a 4-methoxybenzoyl group, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-methoxybenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with ethyl chloroformate to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methoxybenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzoyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(4-methoxybenzoyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-(4-methoxybenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The methoxybenzoyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3-methoxyphenyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(4-methoxybenzoyl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxybenzoyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H20N2O4 |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
ethyl 4-(4-methoxybenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O4/c1-3-21-15(19)17-10-8-16(9-11-17)14(18)12-4-6-13(20-2)7-5-12/h4-7H,3,8-11H2,1-2H3 |
InChI Key |
KQSFQBLVRWYUCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC |
solubility |
>43.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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